molecular formula C9H12O B159085 Bicyclo(3.3.1)non-3-en-2-one CAS No. 10036-12-1

Bicyclo(3.3.1)non-3-en-2-one

Cat. No. B159085
CAS RN: 10036-12-1
M. Wt: 136.19 g/mol
InChI Key: OQUGOLXAPWQQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo(3.3.1)non-3-en-2-one is a bicyclic organic compound that has attracted significant attention in scientific research due to its unique chemical structure and potential applications in various fields. 3.1)non-3-en-2-one.

Mechanism Of Action

The mechanism of action of bicyclo(3.3.1)non-3-en-2-one depends on its application. In medicinal chemistry, bicyclo(3.3.1)non-3-en-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of viruses and bacteria by interfering with their nucleic acid synthesis. In material science, bicyclo(3.3.1)non-3-en-2-one can undergo polymerization to form polymers with unique properties, such as thermal stability and mechanical strength.

Biochemical And Physiological Effects

Bicyclo(3.3.1)non-3-en-2-one has been shown to exhibit various biochemical and physiological effects. In medicinal chemistry, it has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death. It has also been shown to activate the immune system by increasing the production of cytokines and chemokines. In material science, polymers synthesized from bicyclo(3.3.1)non-3-en-2-one have been shown to exhibit thermal stability, mechanical strength, and biocompatibility.

Advantages And Limitations For Lab Experiments

Bicyclo(3.3.1)non-3-en-2-one has several advantages for lab experiments, including its ease of synthesis, high yield, and unique chemical structure. However, it also has some limitations, such as its potential toxicity and limited solubility in certain solvents. Therefore, careful consideration should be given to the choice of solvent and experimental conditions to ensure the safety and efficacy of the experiments.

Future Directions

There are several future directions for the study of bicyclo(3.3.1)non-3-en-2-one. In medicinal chemistry, further studies are needed to elucidate its mechanism of action and optimize its anticancer, antiviral, and antibacterial activities. In material science, research is needed to explore the potential applications of polymers synthesized from bicyclo(3.3.1)non-3-en-2-one in various fields, such as biomedicine and nanotechnology. Overall, the unique chemical structure and potential applications of bicyclo(3.3.1)non-3-en-2-one make it a promising compound for further scientific research.

Synthesis Methods

Bicyclo(3.3.1)non-3-en-2-one can be synthesized through various methods, including the Diels-Alder reaction, the Robinson annulation reaction, and the ene reaction. The Diels-Alder reaction involves the reaction between cyclopentadiene and maleic anhydride, while the Robinson annulation reaction involves the reaction between cyclohexanone and an α,β-unsaturated ketone. The ene reaction involves the reaction between an alkene and an alkyl halide. The choice of synthesis method depends on the desired yield, purity, and application of the compound.

Scientific Research Applications

Bicyclo(3.3.1)non-3-en-2-one has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, bicyclo(3.3.1)non-3-en-2-one can be used as a building block for the synthesis of various compounds, such as natural products and pharmaceuticals. In medicinal chemistry, bicyclo(3.3.1)non-3-en-2-one has been shown to exhibit anticancer, antiviral, and antibacterial activities. In material science, bicyclo(3.3.1)non-3-en-2-one can be used as a monomer for the synthesis of polymers with unique properties.

properties

CAS RN

10036-12-1

Product Name

Bicyclo(3.3.1)non-3-en-2-one

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

bicyclo[3.2.2]non-3-en-2-one

InChI

InChI=1S/C9H12O/c10-9-6-3-7-1-4-8(9)5-2-7/h3,6-8H,1-2,4-5H2

InChI Key

OQUGOLXAPWQQJZ-UHFFFAOYSA-N

SMILES

C1CC2CCC1C=CC2=O

Canonical SMILES

C1CC2CCC1C=CC2=O

Other CAS RN

10036-12-1

synonyms

bicyclo[3.2.2]non-3-en-2-one

Origin of Product

United States

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